REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][NH2:8])[NH:5][CH:6]=1.N1([C:14](N2C=CN=C2)=[O:15])C=CN=C1.[H-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[CH2:7][NH:8][C:14](=[O:15])[N:5]2[CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
57.7 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(NC1)CN
|
Name
|
|
Quantity
|
58.8 mg
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C(=O)N1C=NC=C1
|
Name
|
|
Quantity
|
15.8 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was subsequently concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
chromatographically purified (silica gel, 0-60% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2N(C(NC2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.119 mmol | |
AMOUNT: MASS | 23.9 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |